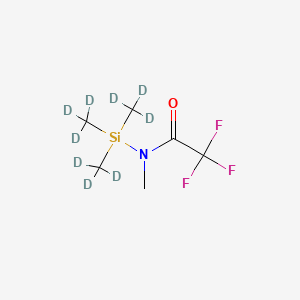

N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPCIZMDDUQPGJ-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746820 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945623-67-6 | |

| Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945623-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9?

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and core functionalities of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9). The content is tailored for researchers, scientists, and drug development professionals who utilize this reagent in their analytical workflows.

Core Chemical Properties

This compound is the deuterated analog of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylating agent in gas chromatography-mass spectrometry (GC-MS). The incorporation of nine deuterium atoms in the trimethylsilyl group makes it an ideal internal standard for quantitative analysis, as it is chemically almost identical to the non-deuterated form but can be distinguished by its mass.[1][2][3]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₆H₃D₉F₃NOSi |

| Molecular Weight | 208.30 g/mol [4] |

| Appearance | Colorless Oil[4] |

| Boiling Point (non-deuterated) | 130-132 °C[5] |

| Density (non-deuterated) | 1.075 g/mL at 25 °C[5] |

| Refractive Index (n20/D) (non-deuterated) | 1.38[5] |

| Vapor Pressure (non-deuterated) | 8.8 mmHg at 27 °C[5] |

| Solubility | Reacts with water. Soluble in many organic solvents. |

| Storage | 2-8°C, under inert atmosphere[4] |

Reactivity and Stability

MSTFA-d9 is a reactive compound, primarily utilized for its ability to replace active hydrogen atoms with a trimethylsilyl-d9 group in a variety of polar molecules. This process, known as silylation, increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.

The compound is sensitive to moisture and will react with water, leading to the hydrolysis of the silyl group. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere. It is incompatible with strong oxidizing agents and strong acids.

Experimental Protocols

The primary application of this compound is as a derivatizing agent for GC-MS-based metabolomics and other quantitative analytical methods.[1][2][3] Below is a detailed, generalized protocol for the derivatization of metabolites in a biological sample.

Two-Step Derivatization Protocol for Metabolite Profiling

This protocol is a common method used for the analysis of a wide range of metabolites, including amino acids, organic acids, and sugars.

1. Methoxyimation:

-

To a dried sample extract, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

-

Incubate the mixture at 30°C for 90 minutes with agitation. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple derivatives from tautomers.

2. Silylation:

-

Following methoxyimation, add 80 µL of this compound (MSTFA-d9).

-

Incubate the mixture at 37°C for 30 minutes with agitation. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl-d9 group.

-

After incubation, the sample is ready for injection into the GC-MS system.

Signaling Pathways and Biological Interactions

This compound is a synthetic reagent designed for analytical purposes and is not known to be involved in any biological signaling pathways. Its utility in a biological context is to serve as a derivatization agent that facilitates the detection and quantification of endogenous metabolites. The chemical reactions it undergoes are not part of a biological process but rather an in vitro method to prepare samples for analysis.

The logical relationship in its application is straightforward: the presence of active hydrogens in biological molecules allows for a chemical reaction with MSTFA-d9, leading to the formation of deuterated trimethylsilyl derivatives. This relationship is depicted in the diagram below.

References

- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. thomassci.com [thomassci.com]

A Technical Guide to N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 in Mass Spectrometry-Based Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9), a deuterated derivatizing agent crucial for gas chromatography-mass spectrometry (GC-MS) based analysis. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in quantitative analysis and metabolomics.

Core Compound Data

This compound is the deuterated analog of MSTFA, a widely used silylating reagent. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an excellent internal standard for accurate quantification of analytes in complex biological matrices.

| Property | Value | Citations |

| CAS Number | 945623-67-6 | |

| Molecular Weight | 208.30 g/mol | |

| Molecular Formula | C₆H₃D₉F₃NOSi | |

| Appearance | Colorless Oil | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Applications in Research

This compound is primarily utilized as a derivatizing agent in GC-MS to enhance the volatility and thermal stability of polar compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines.[1] Its most significant application is in stable isotope dilution assays, where it serves as an internal standard to improve the precision and accuracy of quantitative analysis.[2][3]

The key advantage of using MSTFA-d9 is the introduction of a trimethylsilyl-d9 group, which results in a predictable mass shift of 9 atomic mass units for each derivatized functional group compared to its non-deuterated counterpart.[4] This mass shift allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, minimizing analytical errors.[5]

Experimental Protocols

The following are detailed methodologies for the use of MSTFA-d9 in sample derivatization for GC-MS analysis.

Protocol 1: Derivatization of Amphetamine for GC-MS Analysis

This protocol demonstrates the use of MSTFA-d9 for the derivatization of amphetamine.

Materials:

-

Sample containing amphetamine

-

This compound (MSTFA-d9)

-

Pyridine

-

Chloroform (optional, for dilution)

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Dissolve approximately 10 µg of the sample in 25 µL of MSTFA-d9 in a GC vial.[5]

-

Heat the mixture at 70°C for 10 minutes.[5]

-

Add 30 µL of pyridine to the vial.[5]

-

Heat again at 70°C for 10 minutes.[5]

-

If necessary, dilute the resulting solution with chloroform.[5]

-

The sample is now ready for injection into the GC-MS system.

Protocol 2: General Protocol for Metabolite Derivatization for Quantitative Analysis

This protocol is a general procedure for the derivatization of a mixture of metabolites using MSTFA-d9 as an internal standard.

Materials:

-

Analyte standard mixture

-

Biological sample (e.g., serum, urine)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

This compound (MSTFA-d9)

-

Pyridine

-

Nitrogen gas supply

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Preparation of Internal Standard Stock: Prepare a solution of the standard analyte mixture and derivatize it with MSTFA-d9.

-

Pipette 100 µL of the standard analyte solution into a GC vial.[4]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

-

Add 50 µL of pyridine to dissolve the dried residue.[4]

-

Add 100 µL of MSTFA-d9 to the vial.[4]

-

Cap the vial tightly and heat at 70°C for 30 minutes.[4]

-

Cool the vial to room temperature. This is your deuterated internal standard mix.[4]

-

-

Sample Preparation and Derivatization:

-

Prepare the biological sample by evaporating it to dryness in a GC vial.

-

Add 50 µL of pyridine to dissolve the residue.

-

Add 100 µL of non-deuterated MSTFA.

-

-

Spiking of Internal Standard:

-

Analysis:

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the underlying logic of using deuterated standards in GC-MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]

Unveiling Molecular Structures: A Technical Guide to Mass Shift Analysis with MSTFA-d9 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within mass spectrometry-based metabolomics and drug development, the precise determination of molecular structures and the quantification of analytes are paramount. Derivatization techniques are often employed to enhance the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. Among these, silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely adopted method. This technical guide delves into the application of its deuterated counterpart, MSTFA-d9, a powerful tool for elucidating the number of active hydrogen atoms in a molecule through a predictable mass shift, thereby aiding in structural characterization and quantitative analysis.

The Core Principle: Derivatization and the Deuterium-Induced Mass Shift

MSTFA is a silylating agent that replaces active hydrogens in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[1]

The key to the utility of MSTFA-d9 lies in the nine deuterium atoms present in its trimethylsilyl group. When a molecule is derivatized with MSTFA-d9, each active hydrogen site that reacts will incorporate a TMS-d9 group. This results in a precise mass increase of 9 Daltons for each derivatized site compared to the derivative formed with the non-deuterated MSTFA.[1] This predictable mass shift provides a direct and reliable method for counting the number of active hydrogens in a molecule, which is invaluable for identifying unknown compounds and confirming the structures of known ones.

The reaction can be generalized as follows:

R-XH + MSTFA → R-X-TMS + N-Methyltrifluoroacetamide R-XH + MSTFA-d9 → R-X-TMS-d9 + N-Methyltrifluoroacetamide

Where:

-

R represents the analyte molecule.

-

X can be O, S, or N.

-

H is the active hydrogen.

-

TMS is the trimethylsilyl group, -Si(CH₃)₃.

-

TMS-d9 is the deuterated trimethylsilyl group, -Si(CD₃)₃.

The mass difference between a TMS group (73 Da) and a TMS-d9 group (82 Da) is 9 Da.

Quantitative Data Summary

The predictable mass shift upon derivatization with MSTFA-d9 allows for the straightforward determination of the number of active hydrogens in a molecule. The following tables summarize the expected mass shifts for various classes of compounds.

Table 1: Mass Shift in Organic Acids upon Derivatization with MSTFA-d9

| Compound | Functional Groups | Number of Active Hydrogens | Expected Mass Shift (Da) per Molecule |

| Lactic Acid | 1x -COOH, 1x -OH | 2 | 18 |

| Malic Acid | 2x -COOH, 1x -OH | 3 | 27 |

| Citric Acid | 3x -COOH, 1x -OH | 4 | 36 |

| Benzoic Acid | 1x -COOH | 1 | 9 |

Table 2: Mass Shift in Amino Acids upon Derivatization with MSTFA-d9

| Compound | Functional Groups | Number of Active Hydrogens | Expected Mass Shift (Da) per Molecule |

| Alanine | 1x -COOH, 1x -NH₂ | 2 | 18 |

| Serine | 1x -COOH, 1x -NH₂, 1x -OH | 3 | 27 |

| Aspartic Acid | 2x -COOH, 1x -NH₂ | 3 | 27 |

| Lysine | 1x -COOH, 2x -NH₂ | 3 | 27 |

| Tyrosine | 1x -COOH, 1x -NH₂, 1x phenolic -OH | 3 | 27 |

Table 3: Mass Shift in Sugars upon Derivatization with MSTFA-d9

| Compound | Functional Groups | Number of Active Hydrogens | Expected Mass Shift (Da) per Molecule |

| Glucose | 5x -OH | 5 | 45 |

| Fructose | 5x -OH | 5 | 45 |

| Sucrose | 8x -OH | 8 | 72 |

| Ribose | 4x -OH | 4 | 36 |

Table 4: Mass Shift in Steroids upon Derivatization with MSTFA-d9

| Compound | Functional Groups | Number of Active Hydrogens | Expected Mass Shift (Da) per Molecule |

| Cholesterol | 1x -OH | 1 | 9 |

| Testosterone | 1x -OH | 1 | 9 |

| Estradiol | 2x -OH | 2 | 18 |

| Cortisol | 3x -OH | 3 | 27 |

Experimental Protocols

The following are generalized experimental protocols for the derivatization of metabolites using MSTFA and MSTFA-d9 for GC-MS analysis. Optimization is often necessary for specific analytes and matrices.

General Protocol for Metabolite Derivatization

1. Sample Preparation:

-

For biological fluids (e.g., plasma, urine), perform a protein precipitation step, typically with a cold organic solvent like methanol or acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

For tissue samples, homogenize in a suitable solvent and perform a liquid-liquid or solid-phase extraction to isolate the metabolites of interest.

-

Evaporate the solvent from the extracted metabolites to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

2. Derivatization:

-

To the dried sample residue, add 50-100 µL of a derivatization agent mixture. A common mixture is MSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst. For determining the number of active hydrogens, prepare two parallel samples, one with MSTFA and the other with MSTFA-d9.

-

Add a solvent such as pyridine or acetonitrile if necessary to ensure complete dissolution of the analytes.

-

Seal the reaction vial tightly.

-

Incubate the reaction mixture at a specific temperature and time. Typical conditions range from 60°C to 80°C for 30 to 60 minutes. These conditions may need to be optimized for different classes of compounds.

-

After incubation, cool the vial to room temperature.

3. GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a suitable GC column, typically a non-polar or medium-polarity column, for separation of the silylated derivatives.

-

Set appropriate GC oven temperature program, injector temperature, and mass spectrometer parameters.

-

Acquire the mass spectra in full scan mode to observe the molecular ions and fragmentation patterns of the derivatized analytes.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical process of using MSTFA-d9 for active hydrogen determination.

Application in Drug Metabolism and Pathway Analysis

The use of MSTFA-d9 is particularly valuable in drug development and metabolic pathway analysis. For instance, when studying the metabolism of a drug candidate, new metabolites are often discovered. By derivatizing these unknown metabolites with both MSTFA and MSTFA-d9, the number of active hydrogens can be determined, providing crucial clues about the metabolic transformations that have occurred (e.g., hydroxylation, demethylation followed by hydroxylation).

Consider a hypothetical drug metabolism pathway where a parent drug is metabolized to two different products.

In this example, the parent drug has one active hydrogen. Metabolite A is formed by a hydroxylation reaction, introducing a new hydroxyl group and thus a second active hydrogen. Derivatization with MSTFA-d9 would result in a mass shift of 18 Da, confirming the presence of two active hydrogens. Metabolite B undergoes demethylation, which might not change the number of active hydrogens, followed by a hydroxylation, also resulting in a total of two active hydrogens and an 18 Da mass shift with MSTFA-d9. The combination of the mass shift data with the molecular weight information helps to propose and confirm the structures of the metabolites.

References

An In-depth Technical Guide to the Synthesis and Purity of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9), a deuterated derivatizing agent crucial for sensitive and accurate analysis in gas chromatography-mass spectrometry (GC-MS), particularly in metabolomics and drug metabolism studies.

Introduction

This compound (MSTFA-d9) is the deuterated analog of MSTFA, a widely used silylating agent. The replacement of the nine hydrogen atoms on the trimethylsilyl group with deuterium atoms makes it an ideal internal standard for quantitative analysis.[1][2][3] The significant mass shift of 9 Daltons per silylated functional group between the deuterated and non-deuterated derivatives allows for clear differentiation in mass spectrometry, enabling precise quantification and aiding in the structural elucidation of unknown compounds.[1][2]

Synthesis of this compound

The synthesis of MSTFA-d9 follows a similar pathway to its non-deuterated counterpart, primarily involving the reaction of a deuterated N-methyltrifluoroacetamide with a deuterated silylating agent. The key to a successful synthesis lies in the procurement or preparation of high-purity deuterated starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound is the reaction between N-methyl-d3-trifluoroacetamide and N,O-bis(trimethyl-d9-silyl)acetamide (BSA-d18).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of N-methyl-d3-trifluoroacetamide

This precursor can be synthesized by the reaction of methyl-d3-amine hydrochloride with trifluoroacetic anhydride. Several methods for the synthesis of methyl-d3-amine and its hydrochloride salt have been reported, often starting from nitromethane-d3 or deuterated methanol.

-

Materials:

-

Methyl-d3-amine hydrochloride

-

Trifluoroacetic anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine)

-

-

Procedure:

-

Suspend methyl-d3-amine hydrochloride in the anhydrous solvent.

-

Add the base to neutralize the hydrochloride and liberate the free amine.

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS of a quenched aliquot).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation.

-

2.2.2. Synthesis of N,O-bis(trimethyl-d9-silyl)acetamide (BSA-d18)

This deuterated silylating agent can be prepared by treating acetamide with trimethylsilyl-d9 chloride in the presence of a base. Commercial suppliers for N,O-Bis(trimethyl-d9-silyl)acetamide are also available.[4][5]

-

Materials:

-

Acetamide

-

Trimethylsilyl-d9 chloride

-

Triethylamine

-

Anhydrous solvent (e.g., benzene or toluene)

-

-

Procedure:

-

Dissolve acetamide and triethylamine in the anhydrous solvent.

-

Slowly add trimethylsilyl-d9 chloride to the solution with stirring.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction for the formation of triethylamine hydrochloride precipitate.

-

After cooling, the precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude BSA-d18 is purified by fractional distillation under reduced pressure.

-

2.2.3. Synthesis of this compound

The final product is synthesized by reacting the two deuterated precursors.

-

Materials:

-

N-methyl-d3-trifluoroacetamide

-

N,O-bis(trimethyl-d9-silyl)acetamide (BSA-d18)

-

Anhydrous solvent (optional, e.g., benzene)

-

-

Procedure:

-

Combine N-methyl-d3-trifluoroacetamide and N,O-bis(trimethyl-d9-silyl)acetamide in a reaction vessel. A slight excess of BSA-d18 can be used.

-

The reaction can be performed neat or in an anhydrous solvent.

-

Heat the reaction mixture, for example, at 80°C for a few hours.

-

Monitor the reaction progress by GC-MS.

-

After the reaction is complete, the product is isolated and purified by fractional distillation under reduced pressure.

-

Purity Assessment

The purity of this compound is critical for its use as an internal standard and derivatizing agent. A combination of analytical techniques is employed to determine both its chemical and isotopic purity.

Analytical Techniques

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of MSTFA-d9.

-

Chemical Purity: A GC chromatogram should show a single major peak corresponding to MSTFA-d9. The presence of other peaks may indicate impurities from starting materials or side reactions.

-

Isotopic Purity: The mass spectrum of the MSTFA-d9 peak is analyzed to determine the degree of deuteration. The molecular ion and key fragment ions should show the expected mass shift compared to non-deuterated MSTFA. For each trimethylsilyl group, a mass increase of 9 Da is expected.[2] The relative abundances of ions corresponding to partially deuterated species (d0 to d8) are used to calculate the isotopic enrichment.

Quantitative Data Summary

| Analyte | Expected Molecular Weight ( g/mol ) | Key Mass Spectral Fragments |

| MSTFA (non-deuterated) | 199.25 | m/z 199 (M+), 184 (M-CH3)+, 73 (-Si(CH3)3)+ |

| MSTFA-d9 | 208.31 | m/z 208 (M+), 190 (M-CD3)+, 82 (-Si(CD3)3)+ |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

-

¹H NMR: A high-purity MSTFA-d9 sample should exhibit a significant reduction or absence of signals in the proton NMR spectrum, particularly in the region corresponding to the trimethylsilyl protons (around 0.2-0.3 ppm). The presence of residual proton signals can be used to quantify the level of non-deuterated or partially deuterated impurities.

-

¹³C NMR: The carbon signals of the trimethylsilyl group will be present, but may show splitting due to coupling with deuterium.

-

¹⁹F NMR: A single signal corresponding to the trifluoromethyl group is expected. The chemical shift can be influenced by the solvent and concentration.

-

²⁹Si NMR: This technique can provide information about the silicon environment and confirm the presence of the trimethylsilyl group.

3.1.3. Isotopic Purity Calculation

The isotopic purity is typically determined from high-resolution mass spectrometry data by calculating the relative abundance of the fully deuterated isotopologue (d9) compared to the sum of all isotopologues.

Caption: Workflow for the purity assessment of this compound.

Acceptance Criteria

For use as an internal standard in quantitative bioanalysis, the following are typical acceptance criteria for MSTFA-d9:

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | GC-FID or GC-MS | ≥ 98% |

| Isotopic Purity | MS | ≥ 98% atom D |

| Identity | NMR, MS | Conforms to structure |

Note: Specific acceptance criteria may vary depending on the application and regulatory requirements.

Conclusion

The synthesis and rigorous purity assessment of this compound are paramount to its effective use in sensitive analytical applications. The synthetic pathway, while straightforward, requires careful handling of moisture-sensitive and deuterated reagents. A multi-technique approach to purity analysis, combining GC-MS and NMR spectroscopy, ensures both high chemical and isotopic purity, which is essential for the generation of reliable and accurate quantitative data in research, clinical, and pharmaceutical settings. Researchers are advised to consult the supplier's certificate of analysis for lot-specific purity data.

References

Key differences between MSTFA and its deuterated form MSTFA-d9

An In-depth Technical Guide to the Core Differences Between MSTFA and its Deuterated Form, MSTFA-d9

For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating agent for this purpose. Its deuterated analog, MSTFA-d9, offers unique advantages for compound identification and quantification. This technical guide provides an in-depth comparison of these two reagents, focusing on their fundamental differences, applications, and the practical implications of deuterium labeling.

Core Structural and Physical Differences

The primary distinction between MSTFA and MSTFA-d9 lies in the isotopic composition of the trimethylsilyl (TMS) group. In MSTFA-d9, the nine hydrogen atoms of the three methyl groups attached to the silicon atom are replaced by deuterium atoms. This substitution leads to a significant and predictable increase in molecular weight.

| Property | MSTFA | MSTFA-d9 |

| Full Chemical Name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | N-Methyl-N-(trimethylsilyl-d9)trifluoroacetamide |

| Molecular Formula | C6H12F3NOSi | C6H3D9F3NOSi |

| Molecular Weight of Reagent | 199.25 g/mol | 208.30 g/mol |

| Molecular Weight of Transferred Group | 73.19 g/mol (TMS group) | 82.24 g/mol (TMS-d9 group) |

| Mass Shift per Derivatized Group | N/A | +9 Da |

The Silylation Reaction

Both MSTFA and MSTFA-d9 react with compounds containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), primary and secondary amine (-NH2, =NH), and thiol (-SH) groups. The reaction replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) or deuterated trimethylsilyl (TMS-d9) group.[1] This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[2] In most cases, TMS derivatives have a lower boiling point than the parent compound, which allows for GC analysis at lower temperatures, thereby reducing the risk of thermal degradation.

Figure 1: General silylation reaction with MSTFA or MSTFA-d9.

Mass Spectrometric Behavior and Fragmentation

The key analytical difference between MSTFA and MSTFA-d9 becomes apparent during mass spectrometric analysis. The +9 Da mass shift for each incorporated TMS-d9 group provides a powerful diagnostic tool.

Identifying the Number of Derivatized Sites

When the number of active hydrogens in an unknown compound is uncertain, parallel derivatization with MSTFA and MSTFA-d9 can provide a definitive answer. The total mass shift of the molecular ion between the two spectra directly corresponds to the number of silylated functional groups.[1]

-

Mass Shift = 9 * n

-

Where 'n' is the number of TMS groups attached to the molecule.

-

Elucidating Fragmentation Pathways

Comparing the mass spectra of TMS and TMS-d9 derivatives is invaluable for structural elucidation.[3] Fragments containing the TMS group will exhibit a predictable mass shift in the deuterated spectrum, allowing for the confident assignment of fragment structures. The most characteristic fragment for silylated compounds, the trimethylsilyl cation, demonstrates this principle clearly.

| Fragment | Structure | m/z in MSTFA Spectrum | m/z in MSTFA-d9 Spectrum |

| Trimethylsilyl Cation | [Si(CH3)3]+ | 73 | 82 |

| Loss of Methyl | [M - CH3]+ | M - 15 | [M - CD3]+ (M - 18) or [M - CH3]+ (M - 15) |

| TMS-Oxy Cation | [HOSi(CH3)2]+ | 75 | [HOSi(CD3)2]+ (81) |

Note: The loss of a methyl group from a TMS-d9 derivative can still be the loss of a non-deuterated methyl group from the original analyte structure.

Figure 2: Comparative fragmentation of TMS and TMS-d9 derivatives.

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

One of the most powerful applications of MSTFA-d9 is in the preparation of stable isotope-labeled internal standards for quantitative analysis.[4][5][6] In isotope dilution mass spectrometry (ID-MS), a known amount of an analyte, derivatized with MSTFA-d9, is spiked into a sample. The native analyte in the sample is then derivatized with MSTFA.

Because the deuterated and non-deuterated derivatives are chemically identical, they exhibit nearly the same behavior during sample preparation, injection, and chromatography.[1] Deuterated compounds may elute a few seconds earlier, but typically within the same chromatographic peak.[1] In the mass spectrometer, they are easily distinguished by their mass difference. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is used for accurate quantification, correcting for matrix effects and variations in sample workup.

Figure 3: Workflow for isotope dilution using MSTFA-d9.

Experimental Protocols

The derivatization conditions for MSTFA and MSTFA-d9 are identical.[7] The following provides a general protocol for the silylation of a standard analyte mixture.

Materials

-

Analyte solution

-

MSTFA or MSTFA-d9

-

Pyridine (or other suitable aprotic solvent)

-

Reacti-Vials™ or other suitable reaction vials

-

Heating block or oven

-

Nitrogen evaporator

Protocol for Derivatization

-

Sample Preparation: Pipette a known volume of the analyte solution into a reaction vial.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating reagent.

-

Reconstitution: Add 50 µL of an aprotic solvent like pyridine to dissolve the dried residue.[7]

-

Reagent Addition: Add 100 µL of MSTFA or MSTFA-d9 to the vial.[7] The derivatizing reagent should be in excess.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 15-60 minutes.[2][7] Optimal time and temperature may vary depending on the analyte.

-

Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol for Isotope Dilution

-

Follow steps 1 and 2 of the general protocol for the unknown sample.

-

Prepare a standard solution of the analyte and derivatize it with MSTFA-d9 following the full general protocol.

-

Spike a known amount of the MSTFA-d9 derivatized standard into the dried unknown sample vial.

-

Derivatize the mixture with MSTFA by following steps 3-6 of the general protocol.

Summary of Key Differences and Applications

| Feature | MSTFA | MSTFA-d9 |

| Primary Use | General derivatization for GC-MS | Derivatization for specific analytical purposes |

| Mass of TMS Group | 73 Da | 82 Da |

| Key Advantage | Cost-effective for routine analysis | Enables advanced analytical techniques |

| Compound ID | Standard mass spectrum generation | Determination of number of derivatization sites, elucidation of fragmentation pathways |

| Quantitative Analysis | Requires a separate internal standard | Used to create an ideal, co-eluting internal standard for isotope dilution |

References

- 1. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 2. gtfch.org [gtfch.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Deuterated Edge: A Technical Guide to the Application of Deuterated Derivatizing Agents in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of metabolomics, the quest for accurate and comprehensive metabolite identification and quantification is paramount. Chemical derivatization has long been a cornerstone technique to enhance the analytical properties of metabolites for mass spectrometry-based analysis. The introduction of stable isotope-labeled derivatizing agents, particularly deuterated variants, has revolutionized the field by providing a robust framework for achieving superior quantitative accuracy and confidence in metabolite identification. This technical guide delves into the core principles, applications, and methodologies of employing deuterated derivatizing agents in metabolomics, offering a comprehensive resource for researchers aiming to leverage this powerful technology. Through detailed experimental protocols, quantitative data summaries, and illustrative workflows, this guide illuminates the profound impact of deuterated derivatizing agents on the precision and reliability of metabolomic studies.

Introduction: The Imperative for Enhanced Metabolomic Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a dynamic snapshot of phenotype and physiological status. However, the inherent chemical diversity and wide dynamic range of the metabolome present significant analytical challenges. Many metabolites exhibit poor ionization efficiency or chromatographic retention, hindering their detection and accurate quantification by mass spectrometry (MS). Chemical derivatization addresses these limitations by modifying the functional groups of metabolites to improve their volatility, thermal stability, and ionization efficiency.[1]

The advent of isotope-coded derivatization (ICD) has further propelled the field forward.[1] By using a derivatizing agent with a stable isotope label (e.g., deuterium, ¹³C), a "heavy" version of the derivatized metabolite is created. This isotopic analog serves as an ideal internal standard, co-eluting with the "light" (unlabeled) endogenous metabolite and enabling precise relative and absolute quantification while mitigating matrix effects.[2][3] Deuterated derivatizing agents, in particular, have gained prominence due to their cost-effectiveness and the significant mass shift they introduce, facilitating straightforward data analysis.

Core Principles: Why Deuterated Derivatizing Agents?

The utility of deuterated derivatizing agents in metabolomics is rooted in several key principles:

-

Improved Quantification: By introducing a known concentration of a deuterated derivatizing agent to a reference sample, a suite of deuterated internal standards is generated in situ.[4] When this labeled standard is spiked into a sample derivatized with the non-deuterated reagent, the ratio of the peak areas of the light and heavy isotopic pairs allows for highly accurate and precise quantification, correcting for variations in sample preparation, injection volume, and ionization efficiency.[3][4]

-

Enhanced Metabolite Identification: The distinct mass difference between the deuterated and non-deuterated derivatives provides an additional layer of confidence in metabolite identification. The characteristic isotopic pattern helps to distinguish true metabolite signals from background noise and chemical artifacts.[5]

-

Increased Sensitivity and Coverage: Derivatization itself can dramatically improve the signal intensity of metabolites that are otherwise difficult to detect. For instance, dansylation can enhance the electrospray ionization (ESI) signal by one to three orders of magnitude.[6] This leads to a significant increase in the number of detectable metabolites, expanding the coverage of the metabolome.

-

Correction for Matrix Effects: The co-elution of the deuterated internal standard with the analyte of interest ensures that both experience similar matrix-induced ion suppression or enhancement, leading to more accurate quantification in complex biological samples.[3]

Key Deuterated Derivatizing Agents and Their Applications

A variety of deuterated derivatizing agents are available, each targeting specific functional groups. The choice of agent depends on the analytical platform (GC-MS or LC-MS) and the classes of metabolites under investigation.

For Gas Chromatography-Mass Spectrometry (GC-MS)

-

d9-N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA): This is a deuterated version of one of the most common silylating reagents used in GC-MS.[4] It reacts with active hydrogens in hydroxyl, carboxyl, thiol, and amine groups, replacing them with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[7] The use of d9-MSTFA allows for the in-situ generation of deuterated internal standards for a wide range of primary metabolites, including amino acids, organic acids, and sugars.[4]

For Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Deuterated Dansyl Chloride (d-DnsCl): Dansyl chloride is a highly effective derivatizing agent for primary and secondary amines and phenolic hydroxyl groups.[6][8] The deuterated form, often ¹³C₂-dansyl chloride is used to create isotopic pairs for quantification.[9] Dansylation significantly improves the hydrophobicity of polar metabolites, enhancing their retention on reversed-phase columns and dramatically increasing their ESI efficiency.[6]

-

Deuterated Girard's Reagents: Girard's reagents (e.g., Girard's Reagent T and P) are specifically designed to target carbonyl groups (aldehydes and ketones). Deuterated versions of these reagents can be synthesized to enable the quantitative analysis of the carbonyl submetabolome.

Quantitative Data Summary

The use of deuterated derivatizing agents leads to significant improvements in the quantitative performance of metabolomic analyses. The following tables summarize key quantitative data from various studies.

| Derivatizing Agent | Analyte Class | Platform | Signal Intensity Enhancement | Reference(s) |

| Dansyl Chloride | Amines, Phenols | LC-MS | 1-3 orders of magnitude | [6] |

| Amination Reagent | Steroids, Amino Acids | LC-MS | >100-fold increase in ionization efficiency | [10] |

| Silylation (with drying step) | Primary Metabolites | GC-MS | 2 to 10-fold increase | [11] |

Table 1: Signal Intensity Enhancement with Derivatization. This table highlights the substantial increase in signal intensity observed for various metabolite classes after derivatization, leading to improved sensitivity and expanded metabolome coverage.

| Analytical Platform | Metabolite Class | Normalization Method | Coefficient of Variation (CV%) | Reference(s) |

| LC-MS/MS | Various | Deuterated Internal Standard | < 5% | [3] |

| LC-MS/MS | Various | Non-Deuterated Internal Standard | < 15% | [3] |

| LC-HRMS | F. graminearum metabolites | U-¹³C Labeled Internal Standardization | 3.6% (technical replicates), 10.8% (biological replicates) | [5][12] |

| LC-HRMS | F. graminearum metabolites | No Internal Standardization | 7.1% (technical replicates), 15.1% (biological replicates) | [5][12] |

Table 2: Comparison of Quantitative Precision. This table demonstrates the superior precision (lower CV%) achieved when using deuterated or stable isotope-labeled internal standards for normalization compared to methods without them.

Experimental Protocols

This section provides detailed, step-by-step protocols for the derivatization of metabolites using d9-MSTFA for GC-MS analysis and deuterated dansyl chloride for LC-MS analysis.

Protocol for d9-MSTFA Derivatization (for GC-MS)

This protocol is adapted from established methods for the silylation of metabolites in biological extracts.

Materials:

-

Dried metabolite extract

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

-

d9-N-methyl-N-(trimethylsilyl)trifluoroacetamide (d9-MSTFA)

-

Thermomixer or heating block

-

GC-MS autosampler vials with inserts

Procedure:

-

Methoximation:

-

To the dried metabolite extract, add 20 µL of MeOx solution.

-

Vortex for 1 minute to ensure complete dissolution.

-

Incubate at 30°C for 90 minutes with shaking (e.g., 800 rpm in a thermomixer). This step protects aldehyde and keto groups and reduces the number of tautomers.

-

-

Silylation:

-

Add 80 µL of d9-MSTFA to the methoximated sample.

-

Vortex for 1 minute.

-

Incubate at 37°C for 30 minutes with shaking. This step derivatizes active hydrogens.

-

-

Sample Transfer and Analysis:

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

-

The sample is now ready for GC-MS analysis.

-

Protocol for Deuterated Dansyl Chloride Derivatization (for LC-MS)

This protocol is based on methods developed for the comprehensive profiling of the amine and phenol submetabolome.[1][7]

Materials:

-

Metabolite extract

-

¹²C-Dansyl chloride (for samples) and ¹³C-Dansyl chloride (for pooled reference) solution (18 mg/mL in acetonitrile)

-

Sodium carbonate/bicarbonate buffer (250 mM, pH 9.3)

-

4-Dimethylaminopyridine (DMAP) solution (24.5 mg/mL in acetonitrile)

-

Sodium hydroxide (NaOH) solution (250 mM)

-

Formic acid solution (425 mM in 50:50 acetonitrile/water)

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

To 25 µL of the metabolite extract, add 25 µL of sodium carbonate/bicarbonate buffer.

-

-

Derivatization:

-

Add 25 µL of freshly prepared ¹²C-dansyl chloride solution (for individual samples) or ¹³C-dansyl chloride solution (for the pooled reference sample).

-

Add 25 µL of DMAP solution.

-

Vortex and briefly centrifuge.

-

Incubate at 60°C for 60 minutes.

-

-

Quenching:

-

Add 5 µL of 250 mM NaOH solution to quench the excess dansyl chloride.

-

Vortex and incubate at 60°C for 10 minutes.

-

-

Neutralization:

-

Add 25 µL of 425 mM formic acid solution to neutralize the excess NaOH.

-

-

Sample Mixing and Analysis:

-

For relative quantification, mix an equal volume of the ¹²C-labeled individual sample with the ¹³C-labeled pooled reference sample.

-

The sample is now ready for LC-MS analysis.

-

Visualizing the Workflow

Diagrams are essential for understanding the logical flow of experiments and data analysis in metabolomics. The following diagrams, created using the DOT language, illustrate key workflows.

Conclusion and Future Perspectives

Deuterated derivatizing agents have become an indispensable tool in the metabolomics toolbox, offering unparalleled advantages in quantitative accuracy, metabolite identification, and analytical sensitivity. The methodologies outlined in this guide provide a robust framework for researchers to implement these powerful techniques in their own studies. As mass spectrometry technology continues to advance in sensitivity and resolution, the application of deuterated and other stable isotope-labeled derivatizing agents will undoubtedly play an even more critical role in unraveling the complexities of the metabolome and its role in health and disease. The continued development of novel derivatizing agents targeting a wider range of functional groups will further expand the accessible metabolome, paving the way for new discoveries in basic research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. benchchem.com [benchchem.com]

- 4. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 8. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 9. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Safe Handling of MSTFA-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9). Given that MSTFA-d9 shares a nearly identical chemical structure with its non-deuterated counterpart, MSTFA, this document synthesizes safety data applicable to both compounds to ensure comprehensive user guidance. MSTFA-d9 is a deuterated derivatizing agent crucial for gas chromatography-mass spectrometry (GC-MS) analysis, enabling a distinct mass shift for accurate quantification and identification of metabolites.[1][2][3] Adherence to the following protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of MSTFA, which are directly comparable to MSTFA-d9.

| Property | Value |

| Chemical Formula | C6H3D9F3NOSi |

| Molecular Weight | 208.30 g/mol [4] |

| Appearance | Clear, colorless to pale yellow liquid[5] |

| Boiling Point | 130 - 132 °C (265-269 °F)[5][6] |

| Flash Point | 26 °C (78.8 °F)[6] |

| Density | 1.075 g/cm³[5][6] |

| Storage Temperature | 2-8°C[4][7] |

Hazard Identification and Toxicological Information

MSTFA is classified as a flammable liquid and can cause skin and eye irritation.[8][9] Inhalation may also lead to respiratory irritation.[6][9] While no component present at greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by OSHA, it is crucial to handle the substance with care.[6]

| Exposure Route | Potential Health Effects |

| Inhalation | May be harmful if inhaled and can cause respiratory irritation.[6][9] Material is damaging to mucous membranes and the upper respiratory tract.[6] |

| Skin Contact | May be harmful if absorbed through the skin and can cause irritation.[6][9] |

| Eye Contact | May cause serious eye irritation and burns.[6][9] |

| Ingestion | May be harmful if swallowed.[6] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents. The following protocols are derived from established safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific laboratory procedures should be conducted to determine the appropriate level of PPE.

| PPE Category | Recommendation |

| Respiratory Protection | Use of an air-purifying respirator (type N100 or P3) is recommended, especially when working outside of a fume hood.[6] |

| Hand Protection | Handle with nitrile rubber gloves.[6] |

| Eye Protection | Use a face shield and safety glasses.[6] |

| Skin and Body Protection | A complete chemical protective suit is recommended.[6] |

Handling Procedures

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Keep the container tightly closed when not in use.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

-

Use only non-sparking tools to prevent ignition.[10]

-

Take precautionary measures against static discharge.[10]

-

Avoid breathing vapors or dust.[6]

-

Do not get in eyes, on skin, or on clothing.[10]

-

Handle under an inert atmosphere, such as nitrogen, as MSTFA is sensitive to moisture.[7][10]

-

Wash hands and arms thoroughly after handling, before eating, and before breaks.[6]

Storage Conditions

-

Keep containers tightly closed in a flammables area.[10]

-

Store under an inert atmosphere (e.g., nitrogen) to protect from moisture.[5][10]

-

Store in a tinted glass bottle.[5]

Reactivity and Stability

Understanding the chemical reactivity of MSTFA-d9 is essential for preventing hazardous reactions.

| Condition | Description |

| Chemical Stability | Stable under recommended storage conditions.[6] |

| Conditions to Avoid | Heat, sparks, ignition sources, and exposure to moist air or water.[6][10] |

| Incompatible Materials | Strong oxidizing agents and water.[8][10] Violent reactions can occur with strong oxidizers and water.[8] |

| Hazardous Decomposition Products | Upon combustion, may form carbon oxides, nitrogen oxides, hydrogen fluoride, and silicon oxides.[6] |

First-Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical.

| Exposure Scenario | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water.[6] |

| Eye Contact | Flush eyes with plenty of water. Seek prompt medical attention.[6] |

| Ingestion | Rinse mouth with water and seek immediate medical attention.[6] |

| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[10] Containers may explode when heated.[10] |

| Accidental Release | Avoid breathing vapors. Use personal protective equipment. Prevent environmental release and do not allow it to enter drains.[6] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for safely handling MSTFA-d9 and the relationship between its properties and required precautions.

Caption: General workflow for the safe handling of MSTFA-d9.

Caption: Logical relationship between MSTFA-d9 hazards and mitigation measures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. MSTFA - Regis Technologies [registech.com]

- 6. covachem.com [covachem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. registech.com [registech.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Note: Steroid Profiling by GC-MS Using N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidomics, the comprehensive analysis of steroids and their metabolites, is crucial for diagnosing endocrine disorders, monitoring hormone-related diseases, and in pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a reference method for steroid profiling due to its high chromatographic resolution and specificity.[1][2] However, the inherent low volatility and thermal instability of steroids necessitate a chemical derivatization step prior to analysis.[3] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group, is the most common derivatization technique.[4]

This application note details a robust protocol for steroid profiling in biological matrices (e.g., plasma, urine) using N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) as the silylating agent, followed by GC-MS analysis. The use of a deuterated derivatization agent offers significant advantages in quantitative accuracy and compound identification.

Principle of the Method

The overall workflow involves extraction of steroids from the biological sample, enzymatic hydrolysis of steroid conjugates, derivatization of functional groups (hydroxyl and keto groups), and subsequent analysis by GC-MS.

MSTFA-d9 reacts with active hydrogens on steroid functional groups (e.g., hydroxyl, -OH) to form deuterated trimethylsilyl (TMS-d9) ethers. This process increases the volatility and thermal stability of the steroids, making them amenable to GC analysis.[3] For keto groups, catalysts can be used with MSTFA to facilitate enolization, allowing the formation of enol-TMS-d9 derivatives.[5] The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry. The use of MSTFA-d9 allows for the synthesis of deuterated internal standards, which, when spiked into samples derivatized with non-deuterated MSTFA, can significantly improve the precision of quantification by correcting for variations in derivatization efficiency and instrument response.

Key Advantages of Using MSTFA-d9

-

Improved Quantitative Precision : By derivatizing a pure standard mixture with MSTFA-d9, a complete set of deuterated internal standards can be generated. Spiking these into the sample, which is derivatized with non-deuterated MSTFA, allows for individual analyte correction, leading to higher precision than traditional internal standard methods.

-

Enhanced Compound Identification : Derivatizing a sample in parallel with MSTFA and MSTFA-d9 helps confirm the number of derivatized functional groups. Each TMS-d9 group adds 82 Da to the molecular weight, compared to 73 Da for a standard TMS group. This predictable mass shift of 9 Da per derivatized site provides valuable structural information.

-

High Derivatization Efficiency : MSTFA is a highly efficient silylating agent, capable of derivatizing both hindered and non-hindered hydroxyl groups, as well as enolizable ketones when used with a catalyst.[6][7]

Experimental Protocol

This protocol provides a comprehensive methodology for the analysis of 17 steroid hormones in human plasma or urine.

Materials and Reagents

-

Steroid standards (e.g., Testosterone, Progesterone, Estradiol, Cortisol, etc.)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

This compound (MSTFA-d9)

-

Catalysts: Ammonium Iodide (NH₄I), Dithiothreitol (DTT)

-

Enzyme: β-glucuronidase from E. coli

-

Solid-Phase Extraction (SPE) Cartridges: C18 type

-

Solvents: Methanol, n-Hexane, Ethyl Acetate (HPLC grade)

-

Phosphate Buffer, Acetate Buffer

-

Pyridine (anhydrous)

Sample Preparation and Extraction

-

Sample Collection : For plasma analysis, collect blood in appropriate anticoagulant tubes and separate plasma by centrifugation. For urine analysis, a 24-hour or spot urine sample can be used.

-

Internal Standard Spiking : Spike the plasma or urine sample with an appropriate internal standard (e.g., a steroid not endogenously present or a stable isotope-labeled version).

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge to remove interfering substances (e.g., with water and a low-percentage methanol wash).

-

Elute the steroids with an appropriate organic solvent like methanol or ethyl acetate.

-

-

Drying : Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

Hydrolysis (for Urine Samples)

Steroids in urine are often present as glucuronide or sulfate conjugates and require hydrolysis.[8]

-

Reconstitute the dried extract in acetate buffer.

-

Add β-glucuronidase/sulfatase enzyme solution.

-

Incubate the mixture at 55-60°C for 3 hours to enzymatically cleave the conjugate moieties.

-

After incubation, proceed with a second liquid-liquid or solid-phase extraction step to isolate the now-free steroids. Evaporate to dryness.

Derivatization Protocol

-

To the dried residue of standards or extracted samples, add 50 µL of MSTFA. For enhanced derivatization of keto groups, a mixture of MSTFA, NH₄I, and DTT can be used.[5] A typical reagent can be prepared by dissolving 60 mg of NH₄I and 45 mg of DTT in 30 mL of MSTFA.[5]

-

Add 50 µL of a suitable solvent like pyridine or acetonitrile.

-

Tightly cap the reaction vial.

-

Heat the vial at 60-80°C for 30-60 minutes.[3][5] Optimal conditions may vary; for instance, heating at 80°C for just 10 minutes has been shown to be sufficient in some methods.[5] Microwave-assisted derivatization can also significantly reduce reaction times.[6][7]

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Agilent 6890N or similar.

-

Mass Spectrometer : Agilent 5973 Network (Quadrupole) or similar.

-

Column : VF-1ms (or equivalent 5% Phenyl-methylpolysiloxane) capillary column (e.g., 25 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

-

Carrier Gas : Helium at a constant flow rate of 0.6 mL/min.[9]

-

Injector : Splitless mode, 250°C.

-

Oven Temperature Program : Initial temperature of 100°C for 1.5 min, ramp at 10°C/min to 280°C and hold for 5 min, then ramp at 10°C/min to 300°C and hold for 2 min.[9]

-

MS Transfer Line : 280°C.

-

Ion Source : Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification or Full Scan mode for profiling unknowns.

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantitative analysis of steroids using GC-MS with silylation derivatization.

| Steroid | Linearity (R²) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| Testosterone | > 0.99 | 1.5 - 5.0 | 92 - 108 | < 8 | [9][10] |

| Progesterone | > 0.99 | 2.5 - 5.0 | > 95% | < 15 | [5][9] |

| Estradiol | > 0.99 | 2.5 - 5.0 | > 95% | < 15 | [5][9] |

| Estrone | > 0.99 | 2.5 - 5.0 | > 95% | < 15 | [5][9] |

| Dihydrotestosterone | > 0.99 | 2.5 - 5.0 | > 95% | < 15 | [5][9] |

| Cortisol | > 0.99 | < 5.0 | > 95% | < 15 | [9] |

| Androsterone | > 0.99 | < 5.0 | > 95% | < 15 | [9] |

Note: LOQ (Limit of Quantification) and other performance metrics can vary based on the specific matrix, instrumentation, and protocol used. The values presented are representative based on published methods.[5][9][10][11]

Visualized Workflows and Reactions

Caption: Steroid profiling experimental workflow.

Caption: Silylation of a steroid hydroxyl group.

References

- 1. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. theses.cz [theses.cz]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. brjac.com.br [brjac.com.br]

Application Notes and Protocols for GC-MS with MSTFA-d9 Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for sample preparation techniques for Gas Chromatography-Mass Spectrometry (GC-MS) analysis involving N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 (MSTFA-d9) derivatization. These methods are crucial for the analysis of a wide range of compounds that are otherwise not suitable for GC-MS due to their low volatility and thermal stability. The inclusion of MSTFA-d9, a deuterated analog of MSTFA, is particularly valuable for robust compound identification and quantitative analysis.

Introduction to MSTFA-d9 Derivatization

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique. MSTFA is a versatile silylating agent that reacts with a wide range of functional groups, including hydroxyls, carboxyls, amines, and thiols.

The use of its deuterated counterpart, MSTFA-d9, offers significant advantages in mass spectrometry. Each TMS group introduced by MSTFA-d9 adds a mass of 82 Da, a distinct 9 Da shift compared to the 73 Da added by non-deuterated MSTFA.[1] This known mass shift is invaluable for:

-

Confirming the number of derivatized functional groups in an unknown compound.[2]

-

Improving the accuracy of molecular mass determination of the original compound.[2]

-

Serving as an internal standard for quantitative analysis, as the deuterated derivatives have nearly identical chromatographic retention times to their non-deuterated counterparts, often eluting just a few seconds earlier.[2][3]

Sample Preparation Techniques

The choice of sample preparation technique is critical for obtaining high-quality GC-MS data. The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a detectable level. Below are protocols for common sample preparation techniques used prior to MSTFA-d9 derivatization.

Protein Precipitation

This method is commonly used for biological samples such as plasma, serum, and urine to remove proteins that can interfere with the analysis.[4]

Experimental Protocol:

-

Sample Collection: Collect 100 µL of the biological sample (e.g., serum, plasma) into a microcentrifuge tube.

-

Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean microcentrifuge tube, being careful not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Liquid-Liquid Extraction (LLE)

LLE is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Experimental Protocol:

-

Sample Preparation: To 1 mL of aqueous sample (e.g., urine, cell culture media) in a glass tube, add an appropriate internal standard.

-

pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction of the target analytes. For acidic compounds, adjust the pH to be acidic (e.g., pH 2-3 with HCl). For basic compounds, adjust to a basic pH (e.g., pH 9-10 with NaOH).

-

Solvent Addition: Add 2 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture like dichloromethane-methanol).

-

Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of analytes into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the two phases.

-

Organic Phase Collection: Carefully transfer the organic layer to a new tube.

-

Repeat Extraction (optional): For improved recovery, the aqueous layer can be re-extracted with another portion of the organic solvent. The organic fractions are then combined.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. The residue is ready for derivatization.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analytes of interest while the sample matrix and interfering compounds are washed away.

Experimental Protocol:

-

Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 for non-polar compounds, ion-exchange for charged analytes) by passing 1-2 mL of methanol followed by 1-2 mL of water (or the same solvent as the sample) through the cartridge. Do not allow the sorbent to dry out.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 1-2 mL of a weak solvent (typically water or a low percentage of organic solvent in water) to remove unretained interferences.

-

Analyte Elution: Elute the retained analytes with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol, acetonitrile, or a mixture with modifiers like acetic acid or ammonia).

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen. The resulting extract is ready for derivatization.

MSTFA-d9 Derivatization Protocol

This protocol is a general guideline and may require optimization for specific analytes and sample matrices. A two-step derivatization involving methoximation followed by silylation is often employed, especially for samples containing carbonyl groups (aldehydes and ketones) to prevent the formation of multiple derivatives from tautomers.[5]

Experimental Protocol:

-

Methoximation (for samples with carbonyl groups):

-

Prepare a solution of 20 mg/mL Methoxyamine hydrochloride (MeOx) in pyridine.

-

Add 50 µL of the MeOx solution to the dried sample extract.

-

Vortex for 1 minute and then incubate at 60°C for 30 minutes in a shaker or heating block.

-

Allow the sample to cool to room temperature.

-

-

Silylation with MSTFA-d9:

-

Add 100 µL of MSTFA-d9 (with 1% TMCS as a catalyst, if needed for sterically hindered groups) to the vial.

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate at 70°C for 60 minutes.

-

Cool the vial to room temperature.

-

-

GC-MS Analysis:

-

Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

-

Inject 1 µL of the derivatized solution into the GC-MS system.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for GC-MS analysis following sample preparation and derivatization. These values can vary significantly depending on the analyte, matrix, specific protocol, and instrumentation.

Table 1: Recovery Rates for Selected Analytes

| Analyte | Sample Matrix | Preparation Method | Recovery (%) |

| THC | Blood | LLE | >81%[6] |

| THC-COOH | Urine | LLE | >81%[6] |

| Various Micropollutants | Water | SPE | >90%[7] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Analytes

| Analyte | Sample Matrix | LOD | LOQ |

| THC | Blood | 15 ng/mL[6] | 25 ng/mL[6] |

| THC-COOH | Urine | 25 ng/mL[6] | 50 ng/mL[6] |

| Glycolysis Metabolites | Serum | 0.0002–0.2382 µg/mL[4] | 0.0007–0.7940 µg/mL[4] |

| Various Micropollutants | Water | 0.87–5.72 ng/L[7] | 10.0–50.0 ng/L[7] |

Visualizations

Experimental Workflows

Caption: General workflow for GC-MS analysis with MSTFA-d9 derivatization.

Caption: Metabolomics workflow using GC-MS with MSTFA-d9 derivatization.

Metabolic Pathway Example: Tricarboxylic Acid (TCA) Cycle

GC-MS with MSTFA derivatization is a powerful tool for studying central carbon metabolism. The following diagram illustrates the key metabolites of the TCA cycle that can be analyzed using this technique.

Caption: Key metabolites of the Tricarboxylic Acid (TCA) Cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 3. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applikations- und Protokollhinweise: Derivatisierung von Amphetaminen mit MSTFA-d9 für den GC-MS-Nachweis

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik für den Nachweis und die Quantifizierung von Amphetaminen in verschiedenen Matrices. Amphetamine und ihre Derivate enthalten jedoch polare primäre oder sekundäre Amingruppen, die zu einer schlechten chromatographischen Peakform und Adsorption im GC-System führen können. Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Probleme zu überwinden, indem die Polarität der Analyten reduziert und ihre Flüchtigkeit und thermische Stabilität erhöht wird.

N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weit verbreitetes Silylierungsreagenz, das die polaren Wasserstoffatome in funktionellen Gruppen wie Aminen durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt. Dies führt in der Regel zu niedrigeren Siedepunkten der Derivate, was eine GC-Analyse bei niedrigeren Temperaturen ermöglicht und den thermischen Abbau der Verbindungen reduziert.[1][2]

Die Verwendung von deuteriertem MSTFA (MSTFA-d9) bietet zusätzliche Vorteile für die Identifizierung von Verbindungen. Jede an ein Molekül gebundene TMS-d9-Gruppe erhöht die Molekülmasse um genau 9 Masseneinheiten im Vergleich zum nicht-deuterierten TMS-Derivat.[1][2][3] Dieser charakteristische Massenshift erleichtert die Identifizierung unbekannter Verbindungen und die Bestätigung der Anzahl der derivatisierten funktionellen Gruppen in einem Molekül.[1][2][3] Die TMS- und TMS-d9-Derivate weisen zudem sehr ähnliche chromatographische Eigenschaften auf und eluieren innerhalb desselben Zeitfensters, was die Identifizierung von Zielverbindungen auch bei niedrigen Konzentrationen erleichtert.[1][2][3]

Diese Applikationshinweise beschreiben ein detailliertes Protokoll für die Derivatisierung von Amphetaminen mit MSTFA-d9 und die anschließende Analyse mittels GC-MS.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst quantitative Leistungsdaten zusammen, die für die Analyse von Amphetaminen nach Derivatisierung relevant sind. Die Daten stammen aus verschiedenen Studien und können je nach spezifischer Methode und Matrix variieren.

| Parameter | Amphetamin (AP) | Methamphetamin (MA) | MDMA | MDA | Quelle(n) |

| Linearer Bereich | 0.1–15.0 ng/mg | 0.2–30.0 ng/mg | 0.2–30.0 ng/mg | 0.2–15.0 ng/mg | [4] |